molecular formula C6H4ClF3N2O2S B1425514 2-Chloro-6-trifluoromethyl-pyridine-3-sulfonic acid amide CAS No. 1208081-97-3

2-Chloro-6-trifluoromethyl-pyridine-3-sulfonic acid amide

Cat. No. B1425514
M. Wt: 260.62 g/mol
InChI Key: NYYZQFIIBCYUED-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines are a class of compounds that have been widely used in the agrochemical and pharmaceutical industries . They are characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a trifluoromethyl group (-CF3) and a chloro group (-Cl). The presence of these groups can significantly alter the chemical and biological properties of the compounds .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chloro group . The exact structure, including the positions of these groups on the ring, can greatly influence the properties of the compound .


Chemical Reactions Analysis

Trifluoromethylpyridines can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule . For example, they can participate in coupling reactions, which are commonly used in their synthesis .


Physical And Chemical Properties Analysis

Trifluoromethylpyridines have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . These properties can influence their solubility, stability, and reactivity .

Scientific Research Applications

Synthesis of Pyridine Derivatives

The compound has been utilized in a one-step conversion process to synthesize various pyridine and quinoline derivatives from N-vinyl and N-aryl amides. This involves the activation of amides with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, leading to the formation of the desired derivatives through π-nucleophile addition to the activated intermediate and annulation. The process showcases compatibility with sensitive N-vinyl amides, epimerizable substrates, and a wide range of functional groups, indicating its versatility in organic synthesis (Movassaghi, Hill, & Ahmad, 2007).

Crystal Structural Analysis

The compound's structural derivatives, specifically pyridinesulfonic acid and pyridinesulfonamide functional groups, have been studied for their hydrogen bonding and molecular packing in the context of their prevalence in drugs, pharmaceuticals, and as ligands in metal–organic frameworks. This research provides insights into polymorph screening and solid form hunting of pharmacologically active sulfonamides, which is critical for drug design and development (Akiri, Cherukuvada, Rana, & Nangia, 2012).

Polymer Science

In the field of polymer science, the compound has been instrumental in the synthesis of novel fluorinated polyamides. These polyamides exhibit exceptional solubility and can be processed into films, showcasing high glass-transition temperatures and thermal stability. This makes them suitable for advanced materials applications where high performance and durability are required (Shockravi, Abouzari-Lotf, Javadi, & Taheri, 2009).

Peptide Synthesis

The compound has also been explored as a coupling reagent for amide bond formation in peptide synthesis. This application is particularly valuable in the synthesis of peptides and proteins, where precise control over bond formation is essential. The ability to form amide bonds through either an active ester or a mixed anhydride approach provides a versatile tool for bioorganic chemists and pharmaceutical scientists (Itoh, Nojima, Notani, Hagiwara, & Takai, 1974).

Safety And Hazards

Like all chemicals, trifluoromethylpyridines should be handled with care. They can pose hazards to health and the environment . For example, they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines continue to be an area of active research, particularly in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2S/c7-5-3(15(11,13)14)1-2-4(12-5)6(8,9)10/h1-2H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYZQFIIBCYUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229423
Record name 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)pyridine-3-sulfonamide

CAS RN

1208081-97-3
Record name 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(trifluoromethyl)-3-pyridinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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